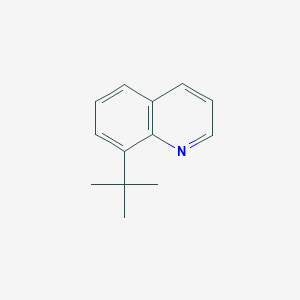
8-Tert-butylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Tert-butylquinoline is a useful research compound. Its molecular formula is C13H15N and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
8-TBQ exhibits notable antimicrobial properties. Research has demonstrated that derivatives of 8-hydroxyquinoline, including 8-TBQ, possess significant antibacterial activity against various pathogens. For instance, studies show that certain 8-hydroxyquinoline derivatives can inhibit the growth of Staphylococcus aureus and other Gram-positive bacteria, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have indicated that 8-TBQ derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For example, research on related quinoline compounds has shown promising results against different cancer cell lines, suggesting that 8-TBQ may similarly contribute to cancer therapy .
Antimalarial Activity
A notable application of 8-TBQ is its enhanced antimalarial activity when compared to other quinoline derivatives. The introduction of the tert-butyl group at the C-2 position significantly improves the blood schizontocidal activity against Plasmodium species. Studies have shown that compounds like 2-tert-butylprimaquine (a derivative of primaquine) exhibit potent activity against both drug-sensitive and multidrug-resistant strains of malaria .
Organic Light-Emitting Diodes (OLEDs)
8-TBQ is utilized in the field of organic electronics, particularly in OLEDs. Its properties as an electron transport material make it suitable for enhancing the efficiency and stability of OLED devices. The incorporation of 8-TBQ into OLED formulations has been shown to improve device performance by facilitating better charge transport and reducing energy losses during operation .
Fluorescent Chemosensors
Another significant application is in the development of fluorescent chemosensors for metal ions. The ability of 8-TBQ to form complexes with metal ions allows it to be used as a sensor for detecting heavy metals in environmental samples. This capability is crucial for monitoring pollution and ensuring environmental safety .
Antioxidant Properties
Research indicates that 8-TBQ exhibits antioxidant activity, which can be beneficial in mitigating oxidative stress in biological systems. This property positions it as a potential candidate for therapeutic applications aimed at reducing oxidative damage associated with various diseases .
Summary of Biological Activities
The following table summarizes various biological activities associated with 8-TBQ and its derivatives:
| Activity Type | Compound/Derivative | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antibacterial | 8-Hydroxyquinoline Derivative | 5-20 | Inhibition of bacterial cell division |
| Anticancer | 2-tert-butyl-8-quinolinamine | 10-30 | Induction of apoptosis |
| Antimalarial | 2-tert-butylprimaquine | <5 | Inhibition of heme crystallization |
| Fluorescent Sensor | 8-TBQ | - | Complexation with metal ions |
Case Study: Antimalarial Activity
A study conducted on the antimalarial efficacy of 2-tert-butylprimaquine revealed its superior performance compared to primaquine, with IC50 values indicating potent action against resistant malaria strains. The mechanism involves disrupting heme metabolism within the parasite, thus enhancing therapeutic outcomes .
特性
CAS番号 |
75413-96-6 |
|---|---|
分子式 |
C13H15N |
分子量 |
185.26 g/mol |
IUPAC名 |
8-tert-butylquinoline |
InChI |
InChI=1S/C13H15N/c1-13(2,3)11-8-4-6-10-7-5-9-14-12(10)11/h4-9H,1-3H3 |
InChIキー |
OQKVXNPHJMUXOZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=CC2=C1N=CC=C2 |
正規SMILES |
CC(C)(C)C1=CC=CC2=C1N=CC=C2 |
Key on ui other cas no. |
75413-96-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















